![molecular formula C23H22N6O2S B2558580 3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1014091-73-6](/img/structure/B2558580.png)
3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a biphenyl group, a sulfonyl group, a piperazine ring, and a pyridazine ring . These functional groups suggest that this compound may have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step procedures involving reactions such as intramolecular cyclization .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and the presence of its functional groups. It would likely require advanced spectroscopic techniques such as NMR and mass spectrometry to confirm .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the piperazine ring might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar groups, and its melting point would depend on its molecular weight and crystal structure .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
This compound has shown potential in the treatment of cancer. It has been studied for its ability to induce apoptosis in cancer cells, particularly the BT-474 breast cancer cell line . The compound’s mechanism involves the inhibition of tubulin polymerization, which is a critical process for cell division. By inhibiting this process, the compound can effectively induce cell death in rapidly dividing cancer cells.
Tubulin Polymerization Inhibition
Related to its application in cancer treatment, this compound also serves as an inhibitor of tubulin polymerization . This action is crucial for stopping cancer cells from multiplying. The compound binds to the colchicine binding site of tubulin, preventing the microtubules from forming properly, which is essential for cell division.
HPK1 Inhibition
The compound has been identified as a potential inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is involved in the regulation of immune responses and is a target for cancer immunotherapy. By inhibiting HPK1, the compound could enhance the effectiveness of immune responses against cancer cells.
Apoptosis Induction
In-depth biological studies have shown that this compound can induce apoptosis, which is the programmed cell death necessary for eliminating damaged or unnecessary cells . This property is particularly valuable in the context of cancer therapy, where the selective induction of apoptosis in cancer cells can lead to the shrinkage and potential elimination of tumors.
Cell Cycle Arrest
Flow cytometric analysis has revealed that the compound can cause cell cycle arrest at the sub-G1 and G2/M phase . This means it can halt the cell division cycle, providing another mechanism by which it can prevent the proliferation of cancer cells.
Drug-like Property Analysis
In silico studies have suggested that sulfonyl piperazine-integrated triazole conjugates, which are structurally related to our compound of interest, possess drug-like properties . This indicates that the compound could be developed into a pharmaceutical agent with the potential for good bioavailability and efficacy in humans.
Eigenschaften
IUPAC Name |
3-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S/c30-32(31,21-9-7-20(8-10-21)19-5-2-1-3-6-19)28-17-15-27(16-18-28)22-11-12-23(26-25-22)29-14-4-13-24-29/h1-14H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDJDNFCWXZPBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.